SL 0101-1

Description

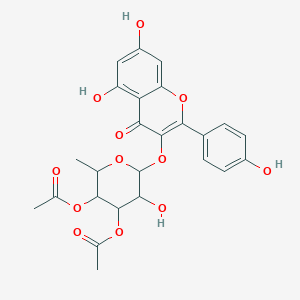

3'',4''-Diacetylafzelin has been reported in Forsteronia refracta, Zingiber spectabile, and Zingiber zerumbet with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZSDJHGMAEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77307-50-7 | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

154 °C | |

| Record name | 3'',4''-Diacetylafzelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of SL-0101-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-0101-1 is a naturally derived small molecule that has garnered significant interest in the field of oncology and cell signaling research. Isolated from the tropical plant Forsteronia refracta, this kaempferol glycoside has been identified as a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1][2] Its ability to modulate the MAPK/ERK signaling pathway has positioned it as a valuable tool for investigating the physiological roles of RSK and as a potential therapeutic agent in cancer. This technical guide provides a comprehensive overview of the mechanism of action of SL-0101-1, detailing its biochemical activity, cellular effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

SL-0101-1 exerts its inhibitory effect by selectively targeting the N-terminal kinase domain (NTKD) of RSK.[3] The mechanism of inhibition is ATP-competitive, meaning SL-0101-1 binds to the ATP-binding pocket of the RSK NTKD, thereby preventing the phosphorylation of downstream substrates.[2][4] This inhibition is reversible.[2] The specificity of SL-0101-1 for RSK is a key feature, as it shows minimal inhibition of other kinases in the MAPK pathway, such as MEK, Raf, and PKC, or the closely related p70 S6 Kinase.

Quantitative Data on SL-0101-1 Activity

The inhibitory potency of SL-0101-1 has been quantified in various studies. The following table summarizes the key quantitative data.

| Parameter | Value | Target | Assay Conditions | Reference |

| IC50 | 89 nM | RSK2 | --- | [2][4] |

| Ki | 1 µM | RSK1/2 | --- | [2][4] |

| MCF-7 Cell Proliferation IC50 | 45.6 µM | --- | 48-hour treatment | [5] |

Signaling Pathway Context

SL-0101-1 functions within the broader context of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. RSK is a key downstream effector of ERK. Upon activation by various extracellular stimuli, the pathway proceeds through a cascade of phosphorylation events, culminating in the activation of RSK by ERK. Activated RSK then phosphorylates a multitude of cytoplasmic and nuclear substrates, influencing gene expression and cellular processes. By inhibiting RSK, SL-0101-1 effectively blocks the downstream signaling of the MAPK/ERK pathway.

Cellular Effects of SL-0101-1

The primary cellular effect of SL-0101-1, stemming from its inhibition of RSK, is the suppression of cancer cell proliferation. This has been extensively demonstrated in the human breast cancer cell line MCF-7.[2][6]

Inhibition of Cell Proliferation

Treatment of MCF-7 cells with SL-0101-1 leads to a dose-dependent decrease in cell viability.[6] Notably, this anti-proliferative effect is selective for cancer cells, as SL-0101-1 does not significantly affect the growth of normal human breast epithelial cells (MCF-10A).[3]

Cell Cycle Arrest

The inhibition of proliferation is associated with a block in the G1 phase of the cell cycle.[2][7] This suggests that RSK activity is crucial for the G1 to S phase transition in susceptible cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used to characterize the mechanism of action of SL-0101-1.

In Vitro Kinase Assay

This assay is fundamental to determining the direct inhibitory effect of SL-0101-1 on RSK activity.

-

Objective: To measure the IC50 and Ki of SL-0101-1 against purified RSK.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a specific RSK substrate. The amount of phosphorylated substrate is then quantified, and the inhibitory effect of SL-0101-1 is determined by comparing the activity in the presence and absence of the compound.

-

General Protocol:

-

Reaction Mixture Preparation: A reaction buffer containing purified active RSK enzyme, a specific peptide or protein substrate (e.g., S6 peptide), and MgCl2 is prepared.

-

Inhibitor Addition: Varying concentrations of SL-0101-1 (dissolved in a suitable solvent like DMSO) are added to the reaction mixture.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system where ADP production is measured).

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped, typically by adding a solution like a phosphocellulose paper binding buffer or by heat inactivation.

-

Quantification: The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like luminescence-based ADP detection can be used.

-

Data Analysis: The percentage of inhibition at each SL-0101-1 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of SL-0101-1 on the viability and metabolic activity of cells.

-

Objective: To determine the IC50 of SL-0101-1 for inhibiting the proliferation of cancer cells (e.g., MCF-7).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

General Protocol:

-

Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of SL-0101-1. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of SL-0101-1 relative to the vehicle control. The IC50 value is determined from the resulting dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Objective: To investigate the effect of SL-0101-1 on the cell cycle progression of MCF-7 cells.

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is then measured by a flow cytometer. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and S-phase cells have an intermediate amount, the distribution of cells in each phase can be quantified.

-

General Protocol:

-

Cell Treatment: MCF-7 cells are treated with SL-0101-1 at a specific concentration (e.g., its IC50 for proliferation) for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: The cells are fixed to permeabilize the cell membrane and preserve the cellular structure. A common method is dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C.

-

Staining: The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubation: The cells are incubated in the staining solution in the dark.

-

Flow Cytometry Analysis: The fluorescence of the stained cells is analyzed using a flow cytometer. The data is typically displayed as a histogram of DNA content.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the histogram using specialized software.

-

Conclusion

SL-0101-1 is a well-characterized, selective, and ATP-competitive inhibitor of RSK. Its mechanism of action, centered on the disruption of the MAPK/ERK signaling pathway, leads to potent anti-proliferative effects and G1 cell cycle arrest in cancer cells, particularly demonstrated in the MCF-7 breast cancer cell line. The detailed experimental protocols outlined in this guide provide a foundation for further research into the therapeutic potential of RSK inhibition and the continued exploration of the intricate roles of the MAPK/ERK pathway in health and disease. The specificity and efficacy of SL-0101-1 make it an invaluable tool for dissecting the complex signaling networks that drive cancer progression.

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. sinobiological.com [sinobiological.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

SL 0101-1: A Selective RSK2 Inhibitor for Research and Drug Development

An In-depth Technical Guide

SL 0101-1 is a naturally derived, cell-permeable small molecule that has garnered significant attention within the scientific community for its potent and selective inhibition of the p90 ribosomal S6 kinase 2 (RSK2). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and its application in in vivo studies, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a kaempferol glycoside originally isolated from the tropical plant Forsteronia refracta.[1] It functions as a reversible and ATP-competitive inhibitor of the N-terminal kinase domain of RSK1 and RSK2.[1][2] Its selectivity for RSK over other kinases, including upstream activators like MEK, Raf, and PKC, makes it a valuable tool for dissecting the specific roles of RSK in cellular signaling pathways.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by competing with ATP for binding to the N-terminal kinase domain of RSK2. This prevents the phosphorylation of downstream RSK2 substrates, thereby modulating various cellular processes.

The RSK2 signaling pathway is a critical downstream branch of the Ras-MAPK cascade. Upon activation by extracellular signals such as growth factors, the pathway is initiated, leading to the activation of RSK2. Activated RSK2 then phosphorylates a multitude of substrates in both the cytoplasm and the nucleus, influencing processes like cell proliferation, survival, and motility.

Biochemical and Cellular Activity

Biochemical Potency and Selectivity

This compound exhibits a potent inhibitory effect on RSK2 with a reported IC50 value of 89 nM.[4] Its selectivity has been demonstrated through kinase profiling assays.

| Kinase | % Activity Remaining (at 10 µM this compound) |

| RSK1 | 23 |

| RSK2 | 30 |

| Aurora B | 45 |

| PIM3 | 49 |

| PIM1 | 71 |

| HIPK2 | 72 |

| Aurora C | 76 |

| DYRK1A | 79 |

| BRSK2 | 80 |

| PKC zeta | 81 |

| A panel of over 60 other kinases showed >80% activity remaining |

Data sourced from the International Centre for Kinase Profiling.[5]

Cellular Effects on Cancer Cells

In cellular assays, this compound has been shown to inhibit the proliferation of various cancer cell lines, most notably the human breast cancer cell line MCF-7.[2] This inhibition is associated with an arrest of the cell cycle in the G1 phase.[2]

| Cell Line | Assay | Endpoint | IC50 / Effect |

| MCF-7 | Proliferation | Cell Viability | IC50 ≈ 50 µM |

| MCF-7 | Cell Cycle | G1 Arrest | Significant increase in G1 population |

| HCC70 | Proliferation | Cell Growth | IC50 = 15 µM |

In Vivo Studies

While specific pharmacokinetic and in vivo efficacy data for this compound are limited, studies on related kaempferol glycosides in rodents suggest that these compounds can be orally bioavailable, though with variability.[6][7] The in vivo efficacy of this compound in breast cancer xenograft models is an area of active investigation. General protocols for such studies are outlined below.

Experimental Protocols

In Vitro RSK2 Kinase Assay (Radiometric)

This protocol is a general guideline for a radiometric kinase assay to determine the inhibitory activity of this compound against RSK2.

Materials:

-

Active RSK2 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate peptide (e.g., KRRRLSSLRA)

-

[γ-³²P]ATP

-

Unlabeled ATP

-

This compound

-

Phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, substrate peptide, and active RSK2 enzyme.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration of ATP typically at or below the Km for ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of MCF-7 cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of MCF-7 cells treated with this compound.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells and treat them with this compound or DMSO for the desired time.

-

Harvest the cells, including any floating cells, and wash them with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blotting for RSK2 Pathway Analysis

This protocol provides a general method for analyzing the phosphorylation status of RSK2 and its substrates.

Materials:

-

Treated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-RSK, anti-total-RSK, anti-phospho-substrate, anti-total-substrate, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

In Vivo Breast Cancer Xenograft Model

This is a generalized protocol for evaluating the efficacy of this compound in a mouse xenograft model of breast cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

MCF-7 cells

-

Matrigel

-

This compound

-

Vehicle for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a mixture of MCF-7 cells and Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., oral gavage or intraperitoneal injection).

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the tumor growth inhibition for the this compound treated group compared to the control group.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of RSK2. Its selectivity and cell permeability make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the RSK2 signaling pathway. Further optimization of experimental conditions may be necessary for specific applications.

References

- 1. Multiparametric flow cytometric analysis in a breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the first specific inhibitor of p90 ribosomal S6 kinase (RSK) reveals an unexpected role for RSK in cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitor | SL0101-1 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 6. ijpsl.org [ijpsl.org]

- 7. researchgate.net [researchgate.net]

The Discovery and Characterization of SL 0101-1: A Potent RSK Inhibitor from Forsteronia refracta

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of SL 0101-1, a natural product isolated from the tropical plant Forsteronia refracta. This compound has been identified as a potent and selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases, key components of the MAPK/ERK signaling pathway. This document details the experimental protocols for the isolation and characterization of this compound, its quantitative inhibitory activity, and its effects on cancer cell proliferation. Furthermore, it provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Introduction

The p90 Ribosomal S6 Kinase (RSK) family of proteins are downstream effectors of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The discovery of specific inhibitors for kinases within this pathway is therefore of significant interest for cancer research and drug development.

This guide focuses on this compound, a novel small-molecule inhibitor of RSK isolated from the tropical plant Forsteronia refracta.[4][5] this compound has demonstrated remarkable specificity for RSK, offering a valuable tool for dissecting the physiological roles of this kinase and exploring its potential as a therapeutic target.

Discovery and Origin of this compound

This compound was first identified during a screening program for novel kinase inhibitors from natural product sources.[4] It was isolated from the leaves of Forsteronia refracta, a plant native to tropical regions. The structure of this compound was elucidated as a kaempferol glycoside.[5]

Isolation of this compound from Forsteronia refracta

The following protocol outlines the key steps for the extraction and isolation of this compound from Forsteronia refracta leaves, as adapted from the original research by Smith et al. (2005).[4]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: Dried, powdered leaves of Forsteronia refracta are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude methanol extract is subjected to liquid-liquid partitioning between hexane and ethyl acetate. The ethyl acetate fraction, containing the compound of interest, is collected and dried.

-

Silica Gel Chromatography: The dried ethyl acetate fraction is then purified by silica gel column chromatography using a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Reversed-Phase HPLC: Fractions showing the presence of this compound are pooled and further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Quantitative Data

This compound is a selective inhibitor of the p90 Ribosomal S6 Kinase (RSK) family, specifically targeting RSK1 and RSK2.[4] It exhibits competitive inhibition with respect to ATP.

In Vitro Kinase Inhibition

The inhibitory activity of this compound against RSK2 was determined using an in vitro kinase assay. The key quantitative parameters are summarized in the table below.

| Kinase | Parameter | Value | Reference |

| RSK2 | IC50 | 89 nM | [4][5] |

| RSK1/2 | Ki | 1 µM | [5] |

Table 1: In vitro inhibitory activity of this compound.

Cell-Based Activity

This compound has been shown to inhibit the proliferation of human breast cancer cells (MCF-7) by inducing a cell cycle block at the G1 phase.[4][5]

| Cell Line | Effect | Concentration | Reference |

| MCF-7 | Inhibition of proliferation | Effective at concentrations paralleling RSK inhibition in intact cells | [4] |

| MCF-7 | G1 phase cell cycle block | Effective at concentrations paralleling RSK inhibition in intact cells | [4] |

Table 2: Cellular effects of this compound on MCF-7 breast cancer cells.

Experimental Protocols

In Vitro RSK2 Kinase Assay

This protocol describes the methodology to determine the IC50 of this compound against RSK2.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for the in vitro RSK2 kinase inhibition assay.

Detailed Protocol:

-

Reaction Setup: The kinase reaction is performed in a buffer containing recombinant active RSK2, a specific peptide substrate (e.g., S6 peptide), and [γ-32P]ATP.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 10-20 minutes).

-

Termination and Detection: The reaction is stopped, and the incorporation of 32P into the peptide substrate is quantified by spotting the reaction mixture onto P81 phosphocellulose paper, followed by washing and scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

MCF-7 Cell Proliferation Assay

This protocol details the methodology to assess the effect of this compound on the proliferation of MCF-7 cells.

Detailed Protocol:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

Signaling Pathway of RSK and Inhibition by this compound

RSK is a key downstream kinase in the MAPK/ERK signaling pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) at the cell surface.

MAPK/ERK/RSK Signaling Pathway

Caption: The MAPK/ERK/RSK signaling pathway and the point of inhibition by this compound.

The binding of a growth factor to its RTK initiates a signaling cascade that leads to the activation of Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus and cytoplasm where it phosphorylates a variety of substrates, including RSK. Activated RSK then phosphorylates its own downstream targets, such as transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[1][2][3][6] this compound exerts its inhibitory effect by directly targeting RSK, thereby blocking the downstream signaling events.

Conclusion

This compound, a natural product isolated from Forsteronia refracta, represents a significant discovery in the field of kinase inhibitors. Its potency and selectivity for the RSK family of kinases make it an invaluable research tool for elucidating the complex roles of RSK in cellular processes and disease. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support further research into the mechanism of action of this compound and to facilitate the development of novel therapeutic strategies targeting the MAPK/ERK/RSK signaling axis in cancer and other diseases.

References

Physicochemical and Biological Properties

An In-depth Technical Guide to SL 0101-1

This technical guide provides a comprehensive overview of this compound, a selective inhibitor of p90 ribosomal S6 kinase (RSK). The information is intended for researchers, scientists, and drug development professionals, with a focus on its biochemical properties, mechanism of action, and application in research.

This compound is a cell-permeable kaempferol glycoside isolated from the tropical plant F. refracta.[1][2] It functions as a reversible and ATP-competitive inhibitor of RSK.[1][2]

| Property | Value | Reference |

| CAS Number | 77307-50-7 | [3] |

| Molecular Weight | 516.46 g/mol | |

| Molecular Formula | C₂₅H₂₄O₁₂ | [3] |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO (up to 10 mM) | |

| Storage | Store at -20°C |

Inhibitory Activity

This compound is a selective inhibitor of the RSK family of kinases, with a notable potency for RSK2.[3] It does not significantly inhibit the activity of upstream kinases such as MEK, Raf, and PKC.

| Parameter | Value | Target | Reference |

| IC₅₀ | 89 nM | RSK2 | [3] |

| Kᵢ | 1 µM | RSK1/2 | [2][3] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of RSK, a family of serine/threonine kinases that act as downstream effectors of the MAPK/ERK signaling pathway.[1][4] This pathway is crucial in regulating cell proliferation, survival, and differentiation. The inhibition of RSK by this compound has been shown to block the phosphorylation of its substrates, leading to the arrest of the cell cycle in the G1 phase and inhibition of cell growth in cancer cell lines such as MCF-7 human breast cancer cells.[1][2][5]

Below is a diagram illustrating the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of this compound on RSK activity.

-

Reagent Preparation :

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

-

Prepare a solution of recombinant human RSK2 enzyme in kinase buffer.

-

Prepare a solution of a suitable RSK substrate (e.g., S6 peptide) and ATP in kinase buffer.

-

-

Assay Procedure :

-

Add the kinase buffer to the wells of a 96-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Add the RSK2 enzyme solution to all wells and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding the substrate and ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or radioactivity measurement if using [γ-³²P]ATP.

-

-

Data Analysis :

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation Assay

This protocol describes a general method to assess the anti-proliferative effects of this compound on a cancer cell line like MCF-7.

-

Cell Culture :

-

Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.

-

-

Assay Procedure :

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO). A typical concentration range to test is up to 100 µM.[3]

-

Incubate the cells for a desired period (e.g., 48-72 hours).

-

-

Quantification of Cell Viability :

-

Use a colorimetric or fluorometric assay to determine cell viability (e.g., MTT, WST-1, or PrestoBlue™).

-

Follow the manufacturer's instructions for the chosen assay.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the concentration that causes 50% inhibition of cell growth (GI₅₀).

-

Below is a diagram of a generalized experimental workflow for testing the efficacy of this compound.

References

The Role of SL-0101-1 in the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. One such target is the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases. This technical guide provides an in-depth overview of SL-0101-1, a selective inhibitor of RSK, and its role in the MAPK signaling pathway. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the signaling cascade and experimental workflows.

Introduction to the MAPK/ERK Pathway and the Role of RSK

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors and mitogens to the nucleus, culminating in the regulation of gene expression and cellular responses. The pathway consists of a three-tiered kinase cascade: a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK), and a MAPK. In the canonical pathway, Ras activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK1/2 (a MAPKK). MEK1/2 then phosphorylates and activates ERK1/2 (a MAPK).

Activated ERK1/2 can phosphorylate a multitude of cytoplasmic and nuclear substrates, including the p90 Ribosomal S6 Kinase (RSK) family. RSK isoforms (RSK1, RSK2, RSK3, and RSK4) are direct downstream effectors of ERK1/2 and play a pivotal role in mediating the cellular consequences of MAPK signaling.[1][2] RSK is composed of two functional kinase domains: an N-terminal kinase domain (NTKD) and a C-terminal kinase domain (CTKD).[3][4] The CTKD is activated by ERK1/2, which then phosphorylates the NTKD, leading to its activation. The activated NTKD, in turn, phosphorylates a diverse array of substrates involved in cell growth, proliferation, and survival. Given its crucial position in the MAPK pathway, RSK has emerged as a promising target for cancer therapy.[5]

SL-0101-1: A Selective RSK Inhibitor

SL-0101-1 is a natural product, a kaempferol glycoside, isolated from the tropical plant Forsteronia refracta.[5][6] It has been identified as a cell-permeable, selective, and reversible inhibitor of the p90 Ribosomal S6 Kinase (RSK).[6]

Mechanism of Action

SL-0101-1 functions as an ATP-competitive inhibitor, specifically targeting the N-terminal kinase domain (NTKD) of RSK1 and RSK2.[3][6][7] By binding to the ATP-binding pocket of the NTKD, SL-0101-1 prevents the phosphorylation of downstream RSK substrates, thereby attenuating the cellular effects of RSK activation.[8] Notably, SL-0101-1 exhibits high selectivity for RSK and does not significantly inhibit upstream kinases in the MAPK pathway, such as MEK and Raf, nor other related kinases like PKC.[9][10]

Effects on Cancer Cells

A significant body of research has demonstrated the anti-proliferative effects of SL-0101-1 in various cancer cell lines, particularly in human breast cancer. Specifically, SL-0101-1 has been shown to inhibit the growth of MCF-7 human breast cancer cells.[9][10][11] This inhibition of proliferation is associated with the induction of a cell cycle block in the G1 phase.[6][12] A key characteristic of SL-0101-1 is its selective action against cancer cells, as it does not affect the proliferation of normal human breast cell lines, such as MCF-10A, despite inhibiting RSK in these cells.[11][12] This suggests that certain cancer cells may be "addicted" to RSK signaling for their proliferation and survival, making them particularly vulnerable to RSK inhibition.[5]

Quantitative Data

The efficacy of SL-0101-1 has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations and binding constants.

| Parameter | Value | Target | Reference |

| IC50 | 89 nM | RSK2 | [6][9][10][11][13] |

| Ki | 1 µM | RSK1/2 | [6] |

Table 1: Inhibitory activity of SL-0101-1 against RSK.

| Cell Line | Effect | Notes | Reference |

| MCF-7 (Human Breast Cancer) | Inhibition of proliferation, G1 cell cycle arrest | - | [6][9][10][12] |

| MCF-10A (Normal Human Breast) | No effect on proliferation | RSK is still inhibited in these cells | [11][12] |

Table 2: Cellular effects of SL-0101-1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of SL-0101-1 in the MAPK signaling pathway.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of SL-0101-1 on RSK activity.

Materials:

-

Recombinant active RSK1 or RSK2 enzyme

-

Specific peptide substrate for RSK (e.g., a synthetic peptide with the RSK recognition motif)

-

SL-0101-1

-

ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter or appropriate detection system

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the recombinant RSK enzyme.

-

Add varying concentrations of SL-0101-1 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at 30°C.

-

Initiate the kinase reaction by adding ATP.

-

Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP.

-

Quantify the incorporation of phosphate into the peptide substrate using a scintillation counter or other detection method.

-

Calculate the percentage of inhibition for each concentration of SL-0101-1 and determine the IC50 value by plotting the inhibition curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of SL-0101-1 on the viability and proliferation of cancer cells.

Materials:

-

MCF-7 and MCF-10A cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

SL-0101-1

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed MCF-7 and MCF-10A cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of SL-0101-1 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the concentration of SL-0101-1 that inhibits cell proliferation by 50% (IC50).

Western Blotting for RSK Pathway Activation

This technique is used to assess the phosphorylation status of RSK and its downstream targets in response to SL-0101-1 treatment.

Materials:

-

MCF-7 cells

-

SL-0101-1

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RSK, anti-total-RSK, anti-phospho-S6, anti-total-S6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat MCF-7 cells with SL-0101-1 at various concentrations and for different time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the effect of SL-0101-1 on the phosphorylation levels of the target proteins.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of SL-0101-1 on the cell cycle distribution of cancer cells.

Materials:

-

MCF-7 cells

-

SL-0101-1

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat MCF-7 cells with SL-0101-1 for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

MAPK Signaling Pathway and the Action of SL-0101-1

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Proliferation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Improving the Affinity of SL0101 for RSK Using Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analogues of the RSK inhibitor SL0101: Optimization of in vitro biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Function of Ribosomal S6 Kinase (RSK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 90kDa ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that play a pivotal role in cellular signal transduction. As downstream effectors of the Ras-mitogen-activated protein kinase (MAPK) signaling pathway, RSKs are involved in a multitude of cellular processes, including cell growth, proliferation, survival, and motility.[1][2][3][4][5] Dysregulation of RSK activity has been implicated in various diseases, most notably in cancer, making this kinase family a compelling target for therapeutic intervention.[1][6] This technical guide provides a comprehensive overview of the core functions of RSK, including its regulation, substrate specificity, and role in disease, with a focus on quantitative data and detailed experimental methodologies.

The RSK Isoform Family

In vertebrates, the RSK family consists of four isoforms: RSK1, RSK2, RSK3, and RSK4.[4][5] These isoforms share a high degree of sequence homology, particularly within their two distinct kinase domains.[7] Despite their structural similarities, emerging evidence suggests that the different RSK isoforms can have non-redundant and even opposing functions.[8] For instance, RSK1 and RSK2 are often associated with promoting cell growth and survival, whereas RSK3 and RSK4 have been reported to have tumor-suppressive functions in some contexts.[8]

Regulation of RSK Activity

The activation of RSK is a multi-step process tightly controlled by the upstream Ras/MAPK pathway.[1][2][4] Upon stimulation by growth factors or other mitogens, the cascade is initiated, leading to the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 then directly phosphorylates and activates RSK.

The activation of RSK1, RSK2, and RSK3 is a complex process that necessitates input from both ERK1/2 and 3-phosphinositide dependent protein kinase-1 (PDK1).[9] In contrast, RSK4 exhibits high basal activity and its activation appears to be independent of PDK1.[9]

The activation of RSK is a sequential process involving multiple phosphorylation events.[10] ERK1/2 first phosphorylates the C-terminal kinase domain (CTKD) of RSK, which then autophosphorylates a serine residue in the linker region.[10] This phosphorylation event creates a docking site for PDK1, which in turn phosphorylates and activates the N-terminal kinase domain (NTKD).[10] The fully activated NTKD is then responsible for phosphorylating downstream RSK substrates.

Signaling Pathways

The primary signaling pathway leading to RSK activation is the Ras-MAPK cascade. This pathway is a cornerstone of cellular communication, relaying extracellular signals to the nucleus to control gene expression and other cellular responses.

RSK Substrates and Cellular Functions

Activated RSK phosphorylates a wide array of substrates in both the cytoplasm and the nucleus, thereby regulating diverse cellular processes.[11][12] These substrates are involved in transcription, translation, cell cycle progression, and survival.[9][13]

Key Substrates and Their Roles:

-

Ribosomal Protein S6 (rpS6): While also a substrate for S6 Kinase (S6K), RSK-mediated phosphorylation of rpS6 is believed to play a role in regulating protein synthesis.[11]

-

cAMP response element-binding protein (CREB): RSK phosphorylation of CREB at Ser133 is a key event in the activation of gene transcription in response to growth factors.

-

Glycogen synthase kinase 3 (GSK3): RSK can phosphorylate and inhibit GSK3, a kinase involved in a wide range of cellular processes, including glycogen metabolism and cell fate.[11]

-

Pro-apoptotic proteins (e.g., Bad): By phosphorylating and inactivating pro-apoptotic proteins like Bad, RSK promotes cell survival.[14]

-

Transcription factors (e.g., c-Fos, ERα, NF-κB): RSK modulates the activity of several transcription factors, thereby influencing gene expression programs that control cell proliferation and differentiation.[11][12]

-

Son of Sevenless (SOS): RSK phosphorylation of SOS, a Ras guanine nucleotide exchange factor, creates a negative feedback loop that attenuates Ras-MAPK signaling.[11]

Quantitative Data

A critical aspect of understanding RSK function is the quantitative analysis of its activity and inhibition. The following tables summarize key quantitative data related to RSK.

Table 1: IC50 Values of Common RSK Inhibitors

| Inhibitor | RSK1 IC50 (nM) | RSK2 IC50 (nM) | RSK3 IC50 (nM) | RSK4 IC50 (nM) | Reference(s) |

| BI-D1870 | 10-31 | 20-24 | 18 | 15 | [1][3] |

| SL0101 | - | ~400 | Not Inhibited | Not Inhibited | [4][15] |

| Manzamine A | 15,010 | 108,400 | - | - | [16] |

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.

Table 2: Known Phosphorylation Sites of Key RSK Substrates

| Substrate | Phosphorylation Site | Cellular Process | Reference(s) |

| CREB | Ser133 | Gene Transcription | |

| GSK3β | Ser9 | Metabolism, Cell Fate | [14] |

| Bad | Ser112 | Apoptosis | [14] |

| c-Fos | Ser362 | Gene Transcription | |

| SOS1 | Ser1134, Ser1161 | Signal Transduction | [11] |

| MYPT1 | Ser507 | Cell Migration | [17] |

| CCTβ | Ser260 | Protein Folding | [18] |

| CHK1 | Ser280 | Cell Cycle Checkpoint | [14] |

This table is not exhaustive and represents a selection of well-characterized RSK substrates.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate study of RSK function. The following sections provide methodologies for key experiments.

In Vitro RSK Kinase Assay

This assay measures the ability of RSK to phosphorylate a substrate in a controlled, cell-free environment.

Materials:

-

Active RSK enzyme (recombinant)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

Substrate (e.g., recombinant GST-S6)

-

ATP (including radiolabeled [γ-³²P]ATP for radioactive assays or cold ATP for non-radioactive assays)

-

Kinase inhibitors (for control experiments)

-

SDS-PAGE gels and reagents

-

Phosphorimager or appropriate detection system

Procedure:

-

Prepare a reaction mixture containing kinase buffer, active RSK enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated substrate. For radioactive assays, this is done by exposing the gel to a phosphor screen and imaging. For non-radioactive assays, a phosphospecific antibody can be used in a subsequent Western blot.

Western Blotting for Phospho-RSK

This technique is used to detect the phosphorylated (and thus activated) form of RSK in cell lysates.

Materials:

-

Cell lysates

-

SDS-PAGE gels and reagents

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody (phospho-specific RSK antibody)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary phospho-RSK antibody.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

Mass Spectrometry for RSK Substrate Identification

Mass spectrometry is a powerful tool for identifying novel RSK substrates in an unbiased manner.

General Workflow:

-

In vitro or in vivo labeling: RSK is used to phosphorylate a complex protein mixture (e.g., cell lysate) using ATPγS, an analog of ATP that transfers a thiophosphate group.

-

Enrichment of thiophosphorylated peptides: The thiophosphorylated proteins are digested, and the resulting peptides are enriched using specific chemical methods.

-

LC-MS/MS analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their amino acid sequence and the site of phosphorylation.

-

Data analysis: The resulting data is analyzed to identify the proteins that were phosphorylated by RSK.

RSK in Drug Development

The established role of RSK in promoting cell proliferation and survival, particularly in the context of cancer, has made it an attractive target for drug development.[1][6][19] Several small molecule inhibitors of RSK have been developed and are being investigated for their therapeutic potential.[6]

A significant challenge in the development of RSK inhibitors is achieving isoform selectivity.[6] Given the distinct and sometimes opposing roles of the RSK isoforms, the ability to target a specific isoform is highly desirable to maximize therapeutic efficacy and minimize off-target effects.

Conclusion

Ribosomal S6 kinase is a critical node in cellular signaling, integrating inputs from the Ras-MAPK pathway to regulate a wide range of cellular functions. Its dysregulation is a hallmark of several diseases, making it a key area of research for both basic scientists and drug development professionals. A thorough understanding of its complex regulation, diverse substrates, and isoform-specific functions, supported by robust quantitative data and experimental methodologies, is essential for advancing our knowledge of this important kinase family and for the development of novel therapeutic strategies.

References

- 1. BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of p90 Ribosomal S6 Kinase (RSK) Regulates Extracellular Signal-Regulated Kinase Docking and RSK Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. research.rug.nl [research.rug.nl]

- 5. Activation and inhibition of the C-terminal kinase domain of p90 ribosomal S6 kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAP kinase mediated activation of RSK1 and MK2 substrate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. style | Graphviz [graphviz.org]

- 9. A stepwise and digital pattern of RSK phosphorylation determines the outcome of thymic selection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Phosphoproteomics Profiling Defines a Target Landscape of the Basophilic Protein Kinases AKT, S6K, and RSK in Skeletal Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. diagrammer - graphViz/dot: Adjusting node placement and edge shape - Stack Overflow [stackoverflow.com]

- 14. Activation and inhibition of the C-terminal kinase domain of p90 ribosomal S6 kinases | Life Science Alliance [life-science-alliance.org]

- 15. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DOT Language | Graphviz [graphviz.org]

- 17. researchgate.net [researchgate.net]

- 18. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

SL 0101-1: A Technical Guide for the Study of Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL 0101-1, a natural product isolated from the tropical plant Forsteronia refracta, has emerged as a valuable tool in cancer research. This technical guide provides an in-depth overview of this compound, focusing on its application in studying cancer cell proliferation. It details its mechanism of action as a selective inhibitor of p90 ribosomal S6 kinase (RSK), presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its use in key cellular and biochemical assays. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and practical application.

Introduction

The p90 ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that act as downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathway. Dysregulation of the MAPK/RSK pathway is a common feature in many human cancers, contributing to increased cell proliferation, survival, and metastasis. Consequently, inhibitors of this pathway are of significant interest for therapeutic development.

This compound is a kaempferol glycoside that has been identified as a potent and selective, cell-permeable, reversible, and ATP-competitive inhibitor of RSK, particularly RSK2.[1][2] It has demonstrated a remarkable ability to inhibit the proliferation of cancer cells, such as the human breast cancer cell line MCF-7, while having no effect on normal, non-transformed cells.[3] This selectivity makes this compound an excellent probe for elucidating the specific roles of RSK in cancer biology and for validating RSK as a therapeutic target.

Mechanism of Action

This compound selectively targets the N-terminal kinase domain (NTKD) of RSK, competing with ATP for binding.[3] This inhibition prevents the phosphorylation of downstream RSK substrates that are critical for cell cycle progression and proliferation. Notably, this compound does not inhibit upstream kinases in the MAPK pathway, such as MEK, Raf, and PKC, highlighting its specificity.[4]

Data Presentation

In Vitro Kinase Inhibition

| Kinase | IC50 (nM) | Ki (µM) | Notes |

| RSK2 | 89[1][2][4] | 1[2] | Selective inhibitor |

Cell Proliferation Inhibition

| Cell Line | Treatment | Effect |

| MCF-7 (Human Breast Cancer) | This compound | Inhibition of proliferation with a G1 phase cell cycle block[2][3] |

| MCF-10A (Normal Human Breast) | This compound | No effect on proliferation[3] |

Kinase Selectivity Profile

The selectivity of this compound has been evaluated against a panel of kinases. The following table summarizes the percentage of kinase activity remaining at a 10 µM concentration of this compound.

| Kinase | % Activity Remaining at 10 µM |

| RSK1 | 23 |

| RSK2 | 30 |

| Aurora B | 45 |

| PIM3 | 49 |

| PIM1 | 71 |

| HIPK2 | 72 |

| Aurora C | 76 |

| DYRK1A | 79 |

| BRSK2 | 80 |

| PKC zeta | 81 |

| MNK1 | 82 |

| CHK1 | 82 |

| DYRK3 | 84 |

| EF2K | 85 |

| PAK5 | 85 |

| CK1 delta | 87 |

| GSK3 beta | 87 |

| AMPK | 88 |

| p38 delta MAPK | 88 |

| MKK1 | 88 |

| PKD1 | 88 |

| PKB alpha | 88 |

| Lck | 88 |

| ERK8 | 89 |

| DYRK2 | 89 |

| PKC alpha | 90 |

| PKA | 92 |

| p38 alpha MAPK | 94 |

| JNK1 | 94 |

| JNK2 | 94 |

| MAPKAP-K2 | 95 |

| SRPK1 | 95 |

| PIM2 | 95 |

| PAK4 | 95 |

| PHK | 96 |

| MNK2 | 96 |

| JNK3 | 97 |

| ERK2 | 98 |

| ERK1 | 98 |

| PKB beta | 98 |

| p38 beta MAPK | 98 |

| MST2 | 98 |

| CHK2 | 98 |

| IKK beta | 99 |

| NEK2a | 101 |

| MSK1 | 101 |

| CK2 | 101 |

| PDK1 | 102 |

| MELK | 102 |

| S6K1 | 103 |

| p38 gamma MAPK | 103 |

| Src | 104 |

| NEK7 | 104 |

| CSK | 105 |

| CAMK1 | 105 |

| CDK2-Cyclin A | 106 |

| PRK2 | 106 |

| CAMKK beta | 107 |

| NEK6 | 108 |

| HIPK3 | 109 |

| SmMLCK | 109 |

| SGK1 | 109 |

| ROCK 2 | 109 |

| PLK1 | 111 |

| MAPKAP-K3 | 111 |

| MARK3 | 112 |

| CAMKK alpha | 116 |

| PAK6 | 126 |

Data sourced from the International Centre for Kinase Profiling.

Experimental Protocols

Cell Proliferation Assay (MTS/CCK-8)

This protocol describes a colorimetric assay to measure cell proliferation based on the reduction of a tetrazolium salt by metabolically active cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTS or CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTS or CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

MCF-7 cells treated with this compound or vehicle control

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells from the culture dish.

-

Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate the cells at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

In Vitro RSK2 Kinase Assay

This protocol describes a method to measure the kinase activity of recombinant RSK2 and its inhibition by this compound.

Materials:

-

Active recombinant RSK2 enzyme

-

RSK substrate peptide (e.g., S6 peptide)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

[γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for non-radioactive assay)

-

This compound stock solution

-

P81 phosphocellulose paper (for radioactive assay)

-

Phosphoric acid (for washing)

-

Scintillation counter (for radioactive assay)

-

Luminometer (for non-radioactive assay)

Procedure (Radioactive Method):

-

Prepare a reaction mixture containing kinase assay buffer, the RSK substrate peptide, and the desired concentration of this compound or vehicle control.

-

Add active recombinant RSK2 to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for RSK2 if known.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

Western Blot Analysis of RSK Substrate Phosphorylation

This protocol outlines the detection of phosphorylated RSK substrates in cell lysates by western blotting.

Materials:

-

MCF-7 cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total CREB, anti-phospho-p140, anti-total p140)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate.

Mandatory Visualizations

Caption: The MAPK/RSK signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying this compound's effect on cancer cells.

Caption: Logical relationship of this compound's mechanism leading to anti-proliferative effects.

Conclusion

This compound is a highly specific and effective inhibitor of RSK, making it an indispensable tool for cancer researchers. Its ability to selectively inhibit cancer cell proliferation provides a clear model for investigating the role of RSK in oncogenesis. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of cancer biology and the development of novel therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Preliminary Studies of SL-0101-1 in Breast Cancer

This document provides a comprehensive technical overview of the preclinical research on SL-0101-1, a selective inhibitor of the p90 Ribosomal S6 Kinase (RSK), and its potential as a therapeutic agent in breast cancer. It details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: SL-0101-1 and its Target, RSK

SL-0101-1 is a kaempferol glycoside, a natural product isolated from the tropical plant Forsteronia refracta.[1][2] It has been identified as a cell-permeable, reversible, and ATP-competitive inhibitor of the p90 Ribosomal S6 Kinase (RSK) family of serine/threonine kinases.[1] The RSK family consists of four isoforms (RSK1-4) that act as downstream effectors of the mitogen-activated protein kinase (MAPK) pathway.[3] These kinases are activated by the MEK-ERK1/2 cascade and play a crucial role in regulating cell growth, proliferation, and migration.[3]

Notably, RSK is overexpressed in approximately 50% of human breast cancer tissues, suggesting that its regulation is compromised in these transformed cells.[2][4] This observation, combined with the finding that breast cancer cells may become "addicted" to RSK activity for proliferation, positions RSK as a promising target for cancer therapy.[4][5] SL-0101-1 was the first specific, small-molecule inhibitor identified for RSK, making it a valuable tool for dissecting the kinase's function and a lead compound for drug development.[2][4]

Mechanism of Action and Signaling Pathway

SL-0101-1 exhibits remarkable specificity for RSK, particularly RSK1 and RSK2.[1][6] Its inhibitory action is directed at the N-terminal kinase domain (NTKD) of RSK, which is responsible for phosphorylating downstream substrates.[2][6] It does not inhibit closely related kinases like p70 S6 kinase (p70S6K1) or mitogen- and stress-activated kinase (MSK1), nor does it affect upstream kinases in the pathway such as MEK or Raf.[5]

The established signaling cascade involves the activation of the MEK-ERK1/2 pathway, which in turn phosphorylates and activates RSK. Activated RSK then phosphorylates a variety of substrates that promote cell proliferation and survival. By inhibiting RSK, SL-0101-1 disrupts these downstream signals. In breast cancer cells, this inhibition leads to a cell cycle block in the G1 phase.[1][2] Key downstream effects of RSK inhibition by SL-0101-1 include an increase in the phosphorylation of eukaryotic elongation factor 2 (p-eEF2) — due to the disinhibition of eEF2 kinase, which is negatively regulated by RSK — and a decrease in the levels of the oncogene cyclin D1.[7]

Quantitative Data: In Vitro Efficacy

Preclinical studies have quantified the inhibitory potency of SL-0101-1 and its analogs against RSK and their effects on breast cancer cell lines. The compound selectively inhibits the proliferation of the human breast cancer cell line MCF-7 while having no effect on the non-transformed breast epithelial cell line MCF-10A.[4]

Table 1: Inhibitory Potency of SL-0101-1 and Analogs